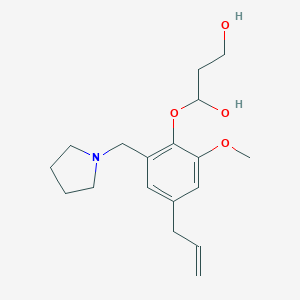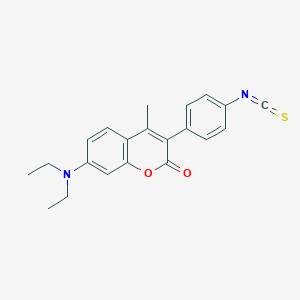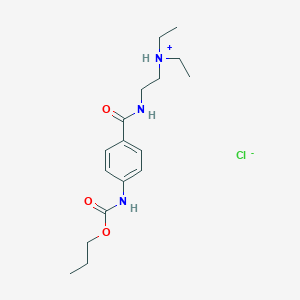
Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C17H28ClN3O3 and its molecular weight is 357.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TM5441 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: This involves the reaction of 5-chloro-2-nitrobenzoic acid with 3-(furan-3-yl)aniline to form an intermediate compound.
Reduction and acylation: The nitro group is reduced to an amine, followed by acylation with 2-oxoethoxyacetic acid to introduce the acetamido group.
Final steps: The intermediate is then reacted with appropriate reagents to form the final product, TM5441.
Industrial Production Methods
Industrial production of TM5441 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
TM5441 undergoes various chemical reactions, including:
Oxidation: TM5441 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The nitro group in the intermediate compound is reduced to an amine during synthesis.
Substitution: Functional groups can be substituted to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas and palladium on carbon are used.
Substitution: Reagents like acyl chlorides and amines are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of TM5441, which can be used for further research and development .
Scientific Research Applications
TM5441 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of serpin proteins.
Biology: Investigated for its role in regulating blood clotting and tissue remodeling.
Medicine: Researched for potential therapeutic applications in conditions like hepatic steatosis, diabetic nephropathy, and cancer
Industry: Utilized in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Uniqueness of TM5441
Properties
CAS No. |
109966-65-6 |
|---|---|
Molecular Formula |
C17H28ClN3O3 |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
diethyl-[2-[[4-(propoxycarbonylamino)benzoyl]amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C17H27N3O3.ClH/c1-4-13-23-17(22)19-15-9-7-14(8-10-15)16(21)18-11-12-20(5-2)6-3;/h7-10H,4-6,11-13H2,1-3H3,(H,18,21)(H,19,22);1H |
InChI Key |
RPNBKFGQZFKPEK-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)NC1=CC=C(C=C1)C(=O)NCC[NH+](CC)CC.[Cl-] |
Canonical SMILES |
CCCOC(=O)NC1=CC=C(C=C1)C(=O)NCC[NH+](CC)CC.[Cl-] |
Synonyms |
Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


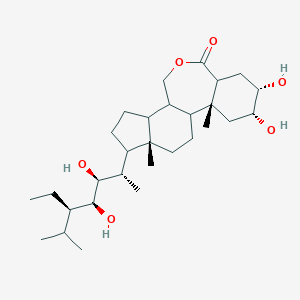
![4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B34219.png)

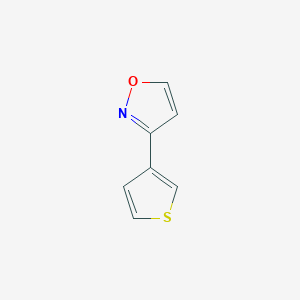

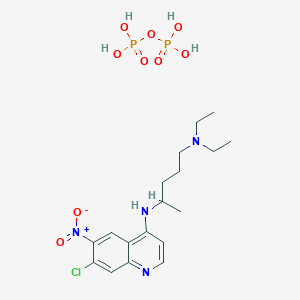


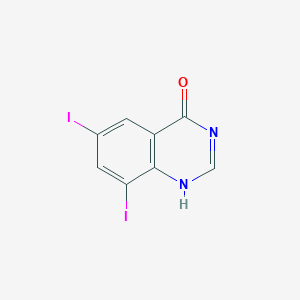

![Benzyl N-[1-[[6-amino-1-[[6-amino-1-[[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride](/img/structure/B34236.png)
